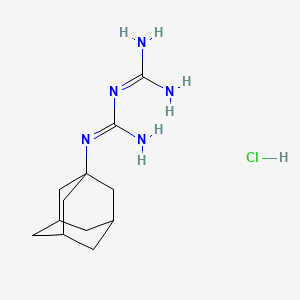

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

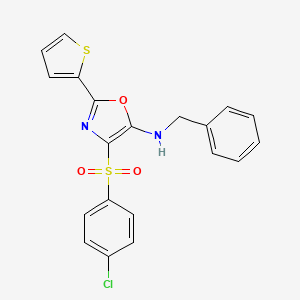

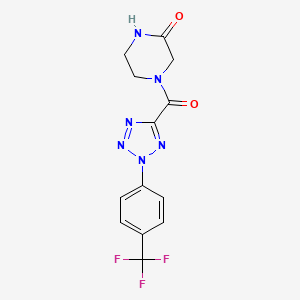

“2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” is a chemical compound that is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The yield of the synthesis process is 95% .Molecular Structure Analysis

The molecular weight of the compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the compound .Physical and Chemical Properties Analysis

The compound has a molecular weight of 242 . The Rf value is 0.31 (ether/methanol: 9/1) .Wissenschaftliche Forschungsanwendungen

Quantitative Analysis of tert-Butyloxycarbonyl Group

A study by Ehrlich-Rogozinski (1974) details a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This method employs perchloric acid solution in acetic acid, yielding protonated amino groups and free perchloric acid. The accuracy of determining the tert-butyloxycarbonyl derivative is achieved through back titration with sodium methylate, highlighting a rapid and simple approach for both cleavage and determination of this group (Ehrlich-Rogozinski, 1974).

Synthesis of Key Intermediates in Natural Products

In 2014, a study by Qin et al. focused on the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl)thio) propanoate. This compound is an important intermediate in the natural product Biotin, which plays a crucial role in the metabolic cycle, notably in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis, achieved from L-cystine in three steps, demonstrates the relevance of tert-butoxycarbonyl derivatives in synthesizing biologically significant compounds (Qin et al., 2014).

Development of Nicotinic Acid-Based Amino Acid Units

Ovdiichuk et al. (2015) explored the synthesis of nicotinic acid-based amino acid units featuring an amidoxime function on the pyridine ring. The process involved coupling 2-cyanonicotinic acid with methyl esters of L-α-amino acids, leading to intermediate 2-cyanopyridin-3-yl-containing pseudopeptides. This research signifies the utility of nicotinic acid derivatives, including tert-butoxycarbonyl derivatives, in developing novel amino acid-based structures with potential biological and medicinal applications (Ovdiichuk et al., 2015).

Synthesis of Microsporin B Analogues

A study by Swaroop et al. (2014) reports the synthesis of both isomers of a key amino acid fragment of microsporin B. The process includes steps like cross metathesis and enzymatic kinetic resolution, highlighting the use of tert-butoxycarbonyl derivatives in synthesizing complex natural products. This research provides insight into the application of tert-butoxycarbonyl derivatives in the synthesis of bioactive compounds (Swaroop et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-8(10(15)16)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVAZMQHBNVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

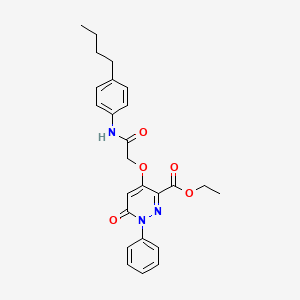

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

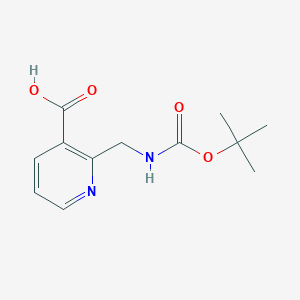

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)